

In-Depth Technical Guide: SID-852843 (3-Acetylpseudotropine)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **SID-852843**, identified as 3-Acetylpseudotropine. This compound belongs to the tropane alkaloid class, a group of naturally occurring compounds known for their wide range of physiological effects and therapeutic applications. Tropane alkaloids, primarily found in the Solanaceae plant family, are characterized by their distinctive bicyclic [3.2.1] nitrogenous ring structure. 3-Acetylpseudotropine is an ester of pseudotropine, a stereoisomer of tropine. The pharmacological activity of tropane alkaloids is predominantly attributed to their interaction with muscarinic acetylcholine receptors. This document collates available data on 3-Acetylpseudotropine, including its chemical identity, physicochemical properties, and its role within the broader context of tropane alkaloid biosynthesis and pharmacology.

Chemical Structure and Identity

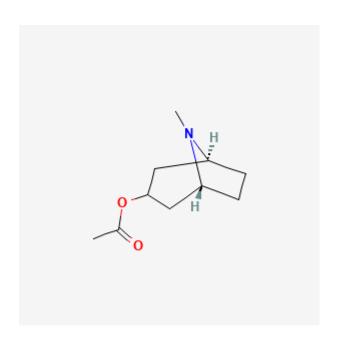
The identifier **SID-852843** appears to be a typographical error in chemical databases. The most plausible corresponding compound, based on structural similarity and database cross-referencing, is 3-Acetylpseudotropine. This compound is also referred to as 3-Acetyltropine in some databases, with PubChem Compound ID (CID) 10559369.[1]

Table 1: Chemical Identification of 3-Acetylpseudotropine



Identifier	Value
Compound Name	3-Acetylpseudotropine
Synonyms	3-Acetyltropine, O-acetyltropine
PubChem CID	10559369
IUPAC Name	[(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan- 3-yl] acetate
SMILES	CC(=O)O[C@H]1C[C@@H]2CCINVALID- LINKN2C
Molecular Formula	C10H17NO2
Molecular Weight	183.25 g/mol

2D Structure:



Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 3-Acetylpseudotropine are limited. The following table summarizes computed properties available from public databases.

Table 2: Computed Physicochemical Properties of 3-Acetylpseudotropine



Property	Value
Molecular Weight	183.25 g/mol
XLogP3	1.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	183.125928785
Monoisotopic Mass	183.125928785
Topological Polar Surface Area	29.5 Ų
Heavy Atom Count	13
Formal Charge	0
Complexity	203

Pharmacological Properties and Mechanism of Action

As a tropane alkaloid, 3-Acetylpseudotropine is predicted to act as an anticholinergic agent. The primary mechanism of action for this class of compounds is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors, tropane alkaloids inhibit parasympathetic nerve impulses.

There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of 3-Acetylpseudotropine for each subtype is not well-documented. The overall physiological effects of such antagonism can include increased heart rate, relaxation of smooth muscles, and a decrease in secretions. The central nervous system can also be affected, potentially leading to psychoactive effects.

Biosynthesis of Tropane Alkaloids



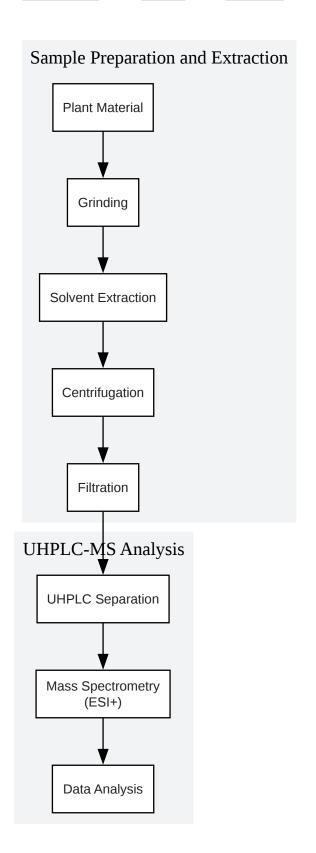




3-Acetylpseudotropine is a downstream product in the biosynthetic pathway of tropane alkaloids. The core tropane skeleton is derived from the amino acid ornithine. The following diagram illustrates the key steps leading to the formation of pseudotropine and its subsequent acetylation.









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References

- 1. 3-Acetyltropine | C10H17NO2 | CID 10559369 PubChem [pubchem.ncbi.nlm.nih.gov]
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